molecular formula C21H10F3N5O B3004281 2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile CAS No. 478248-02-1

2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile

Cat. No.: B3004281
CAS No.: 478248-02-1
M. Wt: 405.34
InChI Key: ZHVOLNUNGLCBDE-UHFFFAOYSA-N
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Description

2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile is a useful research compound. Its molecular formula is C21H10F3N5O and its molecular weight is 405.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Cascade Synthesis of Derivatives : Utilizes 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles for synthesizing thieno[2,3-b]pyridine derivatives through a stepwise one-pot three-component reaction, indicating its role in efficient chemical synthesis processes (Alinaghizadeh et al., 2015).

  • Synthesis in Polymer Chemistry : A study on the synthesis of soluble polyimides based on fluorinated diamine, including pyridine derivatives, highlights its application in creating new materials with specific thermal, mechanical, and optical properties (Ma et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications : Pyridine derivatives, including 2-amino pyridines, have been shown to act as effective corrosion inhibitors for mild steel in acidic environments, a key application in industrial maintenance (Ansari et al., 2015).

  • Development of New Corrosion Inhibitors : 2-Amino-3,5-dicarbonitrile-6-thio-pyridines, which share structural similarities, have been researched for their high efficiency as corrosion inhibitors, suggesting potential in developing new compounds for industrial use (Sudheer & Quraishi, 2014).

Medicinal Chemistry and Biological Activity

  • Antiproliferative and Antimetastatic Activities : Research into pyridine derivatives in medicinal chemistry has found applications in inhibiting the proliferation of cancer cell lines, hinting at potential therapeutic uses (Charris et al., 2021).

  • Antibacterial Properties : Some pyridine derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains, showcasing their relevance in developing new antimicrobial agents (Kamel & Hussein, 2003).

Material Science

  • Novel Polyimides Development : Research into pyridine-containing diamines for synthesizing polyimides points to applications in material science, particularly in creating materials with desirable thermal and mechanical properties (Yan et al., 2011).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Safety and Hazards

The safety and hazards associated with TFMP derivatives, including “2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile”, are significant. These compounds are classified as Acute Tox. 2 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . They are hazardous to the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2-amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10F3N5O/c22-21(23,24)13-2-1-3-15(8-13)30-14-6-4-12(5-7-14)19-17(10-26)16(9-25)18(11-27)20(28)29-19/h1-8H,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVOLNUNGLCBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=NC(=C(C(=C3C#N)C#N)C#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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